
Lenalidomide-d5
Overview
Description
Lenalidomide-d5 is a deuterated form of lenalidomide, a derivative of thalidomide. Lenalidomide is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of lenalidomide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-d5 involves the incorporation of deuterium atoms into the lenalidomide molecule. One common method is the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to prepare the nitro precursor, which is then reduced to form this compound . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the incorporation of deuterium and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitro precursor can be reduced to form the active compound.
Substitution: Deuterium atoms can be substituted with hydrogen in certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, reducing agents like palladium on carbon (Pd/C), and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various deuterated analogs of lenalidomide, which are used in pharmacokinetic and metabolic studies .
Scientific Research Applications
Lenalidomide-d5 is widely used in scientific research due to its stability and similarity to lenalidomide. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lenalidomide in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of lenalidomide.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving lenalidomide.
Biological Research: Employed in studies related to its immunomodulatory and anti-cancer properties.
Mechanism of Action
Lenalidomide-d5, like lenalidomide, exerts its effects through multiple mechanisms:
Immune Modulation: Enhances the proliferation of T-cells and natural killer cells, leading to increased immune response.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Anti-proliferative Effects: Induces cell cycle arrest and apoptosis in cancer cells.
Molecular Targets: Targets include cereblon, a protein involved in the ubiquitination and degradation of specific substrates.
Comparison with Similar Compounds
Lenalidomide-d5 is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its teratogenic effects but also used in certain cancers.
Pomalidomide: Another derivative with similar immunomodulatory properties but different pharmacokinetic profiles.
Cyclophosphamide: Often used in combination with lenalidomide for treating multiple myeloma.
This compound is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic and metabolic studies .
Biological Activity
Lenalidomide-d5 is a deuterium-labeled derivative of lenalidomide, an immunomodulatory drug (IMiD) primarily used in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of lymphoma. The biological activity of this compound mirrors that of its parent compound, with specific applications in pharmacokinetic studies and as an internal standard in analytical methods.
Lenalidomide functions through several mechanisms, primarily by modulating the immune response and directly affecting tumor cell growth. The key actions include:
- Cereblon Interaction : this compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction leads to the selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of malignant B cells .
- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This modulation enhances T-cell activity and improves immune responses against tumors .
- Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs), such as p21, p15, p16, and p27, leading to growth inhibition in malignant cells. It also reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing its expression and thereby regulating cell cycle progression .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. A validated HPLC-MS/MS method was developed to quantify both total and unbound concentrations of lenalidomide in human plasma. Key findings include:
- Sensitivity : The method demonstrated a linear calibration curve over a range of 5 to 1000 ng/mL for both total and unbound lenalidomide concentrations, with high precision and accuracy .
- Clinical Relevance : This analytical approach has been applied to monitor drug levels in multiple myeloma patients, particularly those with renal impairment, highlighting the importance of understanding pharmacokinetics for effective dosing strategies .
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- Multiple Myeloma Treatment : In a cohort study involving patients with relapsed or refractory multiple myeloma, this compound was utilized to assess drug exposure and correlate it with therapeutic outcomes. The results indicated that higher plasma concentrations were associated with improved clinical responses .
- Diffuse Large B-cell Lymphoma : A case report detailed the use of lenalidomide in a patient with heavily pretreated diffuse large B-cell lymphoma. The patient experienced significant tumor reduction following treatment with lenalidomide-based regimens, demonstrating the compound's potential beyond multiple myeloma .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Cereblon Binding | Induces degradation of IKZF1 and IKZF3 transcription factors leading to apoptosis in malignant cells. |
Cytokine Modulation | Reduces pro-inflammatory cytokines; enhances IL-10 secretion promoting anti-tumor immunity. |
Cell Cycle Regulation | Upregulates CDKIs (e.g., p21) inhibiting cell proliferation in cancer cells. |
Pharmacokinetics | Validated methods for quantifying drug levels in plasma; crucial for optimizing treatment protocols. |
Q & A
Basic Research Questions
Q. What are the critical safety and handling protocols for Lenalidomide-d5 in laboratory settings?
- Methodological Answer : this compound, as a deuterated analog, requires adherence to OSHA HCS guidelines for handling hazardous chemicals. Key protocols include:
- Ventilation : Use fume hoods or well-ventilated workspaces to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear impermeable gloves (tested for chemical resistance) and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is mandatory during prolonged exposure .
- Storage : Keep containers tightly sealed at room temperature, away from moisture and incompatible substances .
Safety data sheets (SDS) must be reviewed before use, and spill kits should be accessible.
Q. How should researchers design in vitro experiments to assess this compound's stability and deuterium retention?
- Methodological Answer :
- Experimental Design :
Stability Testing : Incubate this compound in physiologically relevant buffers (e.g., PBS, pH 7.4) at 37°C. Collect samples at timed intervals (0, 24, 48, 72h) for LC-MS/MS analysis .
Deuterium Retention : Use isotopic purity assays (e.g., NMR or high-resolution mass spectrometry) to quantify deuterium loss under stress conditions (e.g., light, heat) .
- Controls : Include non-deuterated Lenalidomide to benchmark degradation kinetics and validate analytical methods .
Q. What analytical methods are validated for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Optimize chromatographic separation (C18 columns) and monitor transitions specific to deuterated vs. non-deuterated forms to avoid cross-talk .
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) per FDA bioanalytical guidelines .
- Internal Standards : Use isotopically labeled internal standards (e.g., Lenalidomide-¹³C₆) to correct for matrix effects .
Advanced Research Questions
Q. How can contradictory data on this compound's pharmacokinetic (PK) properties be resolved across studies?
- Methodological Answer :
- Root-Cause Analysis :
Dose Regimen Variability : Compare dosing schedules (e.g., single vs. multiple doses) and species-specific metabolism .
Analytical Discrepancies : Audit extraction protocols (e.g., protein precipitation efficiency) and MS ionization stability .
- Meta-Analysis : Apply mixed-effects models to harmonize data from heterogeneous studies, adjusting for covariates like renal clearance rates .
Q. What experimental strategies ensure robust deuterium tracing in mechanistic studies of this compound's target engagement?
- Methodological Answer :
- Isotope Effects : Control for potential kinetic isotope effects (KIE) by comparing IC₅₀ values of deuterated vs. non-deuterated forms in cell-based assays (e.g., cereblon binding) .
- Imaging Techniques : Use MALDI-TOF imaging to spatially resolve deuterium distribution in tissue sections, correlating with pharmacodynamic markers .
Q. How can researchers assess this compound's stability under atypical storage conditions (e.g., lyophilization or cryogenic storage)?
- Methodological Answer :
- Stress Testing : Expose lyophilized this compound to varying humidity levels (10–90% RH) and monitor deuterium loss via isotopic ratio mass spectrometry (IRMS) .
- Cryogenic Stability : Store aliquots at -80°C and -196°C (liquid nitrogen), then compare degradation rates using accelerated stability models (Arrhenius equation) .
Q. What methodologies are suitable for profiling impurities in this compound synthesis batches?
- Methodological Answer :
- HPLC-PDA/ELSD : Detect non-deuterated analogs and process-related impurities (e.g., hydrolyzed byproducts) with orthogonal methods .
- Forced Degradation : Subject this compound to oxidative (H₂O₂), acidic (HCl), and thermal stress to identify degradation pathways .
Q. How can cross-study comparisons of this compound's efficacy in hematologic vs. solid tumor models be standardized?
- Methodological Answer :
Properties
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-QTQWIGFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.